ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazol (benzimidazole) core substituted with a pyrrolidin-5-one moiety and a 4-methoxyphenyl group. The ethyl acetate side chain enhances its solubility and modulates steric interactions. Its synthesis typically involves coupling reactions, as exemplified by related compounds in , where analogous intermediates are functionalized via click chemistry (e.g., triazole formation) . Structural validation employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallographic methods (e.g., SHELX programs for refinement) .
Properties
IUPAC Name |
ethyl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-21(27)14-25-19-7-5-4-6-18(19)23-22(25)15-12-20(26)24(13-15)16-8-10-17(28-2)11-9-16/h4-11,15H,3,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFXUQJBGRRMGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with formic acid to form the benzimidazole core . The pyrrolidinone ring can be introduced through a cyclization reaction involving appropriate precursors. The final step often involves esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.
Scientific Research Applications
ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Electronic Effects: The 4-methoxyphenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl group in D212-0201 . Compound 54a () replaces the benzodiazol core with a triazole ring and incorporates conjugated acryloyl and dienyl groups. This structural divergence reduces planarity and may influence solubility and metabolic stability .
Pyrrolidinone Ring Conformation: The 5-oxopyrrolidin-3-yl moiety in the target compound and D212-0201 contributes to conformational flexibility. Ring puckering coordinates (as defined by Cremer and Pople) may differ due to substituent-induced strain, impacting molecular recognition .
Pharmacological and Physicochemical Implications
- D212-0201 () is a screening compound with undefined biological activity.
- Compound 54a () demonstrates the influence of extended conjugation (via acryloyl groups) on UV-Vis absorption properties, a feature absent in the target compound. This highlights the role of auxiliary functional groups in optical applications .
Analytical Validation and Challenges
- The target compound and its analogues rely on NMR and MS for structural confirmation. For example, the ethyl acetate group in the target compound generates distinct triplet signals (~1.3 ppm for CH₃ and quartet ~4.2 ppm for CH₂) in ¹H-NMR .
- Crystallographic validation (e.g., SHELXL refinement) ensures accurate determination of bond lengths and angles, critical for understanding intermolecular interactions .
Biological Activity
Ethyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and research findings.
Structural Overview
The compound features several notable structural elements:
- Pyrrolidinone moiety : Known for its ability to interact with various biological targets.
- Benzodiazole ring : Imparts significant pharmacological properties.
- Methoxyphenyl group : Enhances electronic properties, potentially increasing reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes, including kinases and proteases, which are critical in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, potentially modifying their activity and influencing physiological responses.
Biological Assays and Findings
Research has indicated that this compound exhibits a range of biological activities:
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenging free radicals and reducing oxidative stress. |
| Antimicrobial | Effective against various bacterial strains, indicating potential as an antibiotic. |
| Anti-inflammatory | Reduces inflammation in cellular models, suggesting therapeutic applications in inflammatory diseases. |
| Anticancer | Inhibits cancer cell proliferation in vitro, pointing towards potential oncology applications. |
Case Studies
Recent studies have explored the pharmacological potential of this compound:
-
Study on Anticancer Properties :
- A study evaluated the compound's effect on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against specific cancer types.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that the compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated by lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent.
-
Antimicrobial Activity Assessment :
- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the Pyrrolidinone Ring : Utilizing appropriate precursors under controlled conditions.
- Coupling Reaction : The benzodiazole moiety is introduced through a coupling reaction with the pyrrolidinone derivative.
- Final Esterification : The final product is obtained through esterification with ethyl acetate.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
